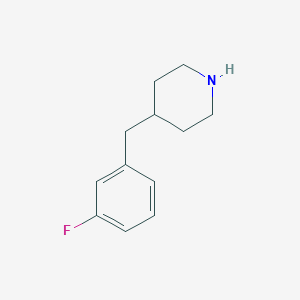

4-(3-Fluorobenzyl)piperidine

描述

Significance of Piperidine (B6355638) Scaffolds in Bioactive Molecules

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most important structural units in drug discovery. arizona.eduresearchgate.net It is a prevalent feature in a vast number of pharmaceuticals and natural alkaloids. researchgate.net The significance of the piperidine scaffold stems from several key attributes:

Structural Versatility: The piperidine ring is conformationally flexible, allowing it to act as a versatile scaffold that can be modified to achieve a desired three-dimensional shape for optimal interaction with biological targets. researchgate.net

Physicochemical Modulation: Incorporating a piperidine moiety can improve a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile. researchgate.netthieme-connect.com

Pharmacophore Contribution: The nitrogen atom within the piperidine ring is often a key pharmacophoric feature, participating in essential binding interactions (like hydrogen bonds) with receptors and enzymes. thieme-connect.com

Prevalence in Approved Drugs: The piperidine scaffold is a cornerstone of numerous commercialized drugs, including blockbusters used as analgesics, antipsychotics, antihistamines, and anticancer agents. arizona.eduresearchgate.net

This widespread use underscores the value of piperidine-containing compounds as starting points for the development of new therapeutic agents. arizona.edu

Overview of Fluorine Substitution in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. tandfonline.comrsc.org Although fluorine is rare in natural products, its use in pharmaceuticals has grown significantly since the 1970s. researchgate.net The unique properties of the fluorine atom, being small and the most electronegative element, can lead to profound improvements in a drug's behavior. tandfonline.com

Key effects of fluorine substitution include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block oxidation by metabolic enzymes, thereby increasing the drug's half-life. tandfonline.comnih.gov

Increased Binding Affinity: Fluorine can enhance a molecule's binding affinity to its target protein. tandfonline.com This can occur through direct interactions, such as hydrogen bonds or dipole-dipole interactions, or by altering the electronic properties of nearby functional groups. tandfonline.com

Conformational Control: The presence of a fluorine atom can influence the preferred conformation (3D shape) of a molecule, which can lock it into a more active form for receptor binding. nih.gov

PET Imaging: The radioisotope Fluorine-18 (¹⁸F) is a widely used positron emitter for Positron Emission Tomography (PET) imaging, a critical tool in diagnostics and in studying drug distribution in vivo. tandfonline.comnih.gov

Research Trajectory of 4-(3-Fluorobenzyl)piperidine and Analogues

The specific structure of this compound combines the advantageous piperidine scaffold with the strategic placement of a fluorine atom. While public domain research on this exact isomer is limited, extensive studies on its close analogues highlight the therapeutic potential of this structural motif. The position of the fluorine atom (e.g., at the 2-, 3-, or 4-position of the benzyl (B1604629) ring) and the substitution on the piperidine nitrogen are critical determinants of biological activity.

One notable area of research involves the use of the N-(3-fluorobenzyl)piperidine core in developing antiviral agents. In a study focused on influenza inhibitors, a library of N-benzyl-4,4-disubstituted piperidines was synthesized. Within this series, a compound containing the N-(3-fluorobenzyl)piperidone moiety was created and tested. The study found that while the 4-fluoro analogue showed potent activity against the H1N1 influenza virus, the 3-fluoro derivative had an intermediate effect, demonstrating the critical role of the fluorine atom's position on the benzyl ring in influencing inhibitory potency. ub.edu

Research into structural analogues further illuminates the utility of the fluorobenzylpiperidine scaffold across different therapeutic targets. These studies collectively underscore how this chemical framework serves as a valuable template for generating novel inhibitors and probes.

Table 2: Research Findings on Analogues of this compound

| Analogue Structure | Research Area | Key Findings | Citation(s) |

|---|---|---|---|

| N-(3-Fluorobenzyl)piperidone Derivative | Influenza Virus Inhibition | The N-(3-fluorobenzyl) group was incorporated into a piperidine scaffold. The position of the fluorine atom was found to be a key determinant of anti-influenza activity. | ub.edu |

| 4-(4-Fluorobenzyl)piperidine Fragment | Tyrosinase Inhibition | A 4-(4-fluorobenzyl)piperidine fragment was identified as a crucial component in a series of potent tyrosinase inhibitors, which are investigated for applications related to skin pigmentation. | researchgate.net |

| 1-(4-Fluorobenzyl)-4-[... ]piperidine | Acetylcholinesterase (AChE) Imaging | An ¹⁸F-labeled analogue of donepezil (B133215) containing a 1-(4-fluorobenzyl)piperidine (B7789008) core was synthesized as a potential PET imaging agent for AChE, an enzyme relevant to Alzheimer's disease. | thieme-connect.com |

| N-(4-Fluorobenzyl)piperazine Analogue | HIV-1 Entry Inhibition | An N-(4-Fluorobenzyl)piperazine derivative (a close structural relative) showed potent anti-HIV-1 activity, acting as a CCR5 antagonist. | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-[(3-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,9-10,14H,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAPMANOWGBURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444057 | |

| Record name | 4-(3-Fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202126-85-0 | |

| Record name | 4-(3-Fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3-fluorophenyl)methyl]piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 3 Fluorobenzyl Piperidine

Established Synthetic Routes for the Piperidine (B6355638) Core

The synthesis of the 4-(3-fluorobenzyl)piperidine core can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, stereocontrol, and scalability.

Convergent Synthesis Approaches

Convergent synthesis strategies involve the separate preparation of key fragments that are later combined to form the final product. This approach is often efficient for creating complex molecules. For 4-substituted piperidines, a common convergent method involves the alkylation of a pre-formed piperidine ring. For instance, the reaction of piperidine with 3-fluorobenzyl chloride under basic conditions can yield this compound. smolecule.com Another convergent strategy employs the Lewis acid-catalyzed addition of silyl (B83357) enol ethers to 2-cyano-1,2,5,6-tetrahydropyridines, providing a mild and high-yielding route to 4-substituted piperidines. rsc.org

Multicomponent reactions (MCRs) also represent a powerful convergent tool in the synthesis of highly substituted piperidines. mdpi.com The Ugi four-component reaction, for example, can efficiently assemble complex piperidine derivatives from readily available starting materials like N-substituted 4-piperidones, isocyanides, primary amines, and carboxylic acids. evitachem.com

| Convergent Synthesis Method | Key Reactants | Noteworthy Features |

| Nucleophilic Alkylation | Piperidine, 3-Fluorobenzyl chloride | A direct, single-step reaction. smolecule.com |

| Lewis Acid-Catalyzed Addition | Silyl enol ether, 2-Cyano-1,2,5,6-tetrahydropyridine | Mild conditions and high yields. rsc.org |

| Ugi Four-Component Reaction | N-substituted 4-piperidone, Isocyanide, Primary amine, Carboxylic acid | Efficient assembly of complex derivatives. evitachem.com |

Stereoselective Synthesis from Precursors (e.g., Valerolactam, Pyridine-3-carboxaldehyde)

Achieving specific stereochemistry in the piperidine ring is often crucial for biological activity. Stereoselective syntheses from chiral or prochiral precursors are therefore of significant interest.

One notable method begins with valerolactam, which can be converted to (S)-3-(4-fluorobenzyl)piperidine in a three-step sequence featuring a highly stereoselective Ir−BDPP-catalyzed asymmetric hydrogenation. researchgate.netacs.orgmolaid.com This approach allows for the creation of enantiopure 3-alkyl substituted piperidines.

Pyridine-3-carboxaldehyde serves as another valuable starting material. researchgate.netthieme-connect.comresearchgate.net Addition of a Grignard reagent, such as 4-fluorophenylmagnesium bromide, to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst, provides a convenient route to 3-(substituted benzyl)piperidines. researchgate.net A third-generation synthesis of (3S)-3-(4-fluorobenzyl)piperidine utilizes pyridine-3-carboxaldehyde to produce the racemic product, which is then resolved using (R)-mandelic acid to obtain the desired enantiomer in high enantiomeric excess. researchgate.netthieme-connect.com

| Precursor | Key Transformation | Outcome |

| Valerolactam | Ir−BDPP-catalyzed asymmetric hydrogenation | Enantiopure (S)-3-(4-fluorobenzyl)piperidine. researchgate.netacs.orgmolaid.com |

| Pyridine-3-carboxaldehyde | Grignard addition, deoxygenation, and ring saturation | Racemic 3-(substituted benzyl)piperidines. researchgate.net |

| Pyridine-3-carboxaldehyde | Grignard addition followed by chiral resolution | (3S)-3-(4-fluorobenzyl)piperidine with high enantiomeric excess. researchgate.netthieme-connect.com |

Reductive Amination Strategies

Reductive amination is a widely employed and robust method for the synthesis of piperidine derivatives. This reaction involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine, which is then reduced in situ to the corresponding amine.

A common application of this strategy for synthesizing this compound involves the reaction of piperidine with 3-fluorobenzaldehyde (B1666160) in the presence of a reducing agent. smolecule.com Alternatively, the reductive amination of 3-fluorobenzylamine (B89504) with a piperidinone derivative can also be utilized. smolecule.com Iron-catalyzed reductive amination of ω-amino fatty acids has also been reported as an efficient method for preparing piperidines. mdpi.com Furthermore, N-Boc-protected 4-aminopyridines can be effectively alkylated using electrogenerated acetonitrile (B52724) anions under mild conditions, followed by deprotection to yield N-alkylated 4-aminopyridines. researchgate.net

Functionalization of the Piperidine Ring and Benzyl (B1604629) Moiety

Once the this compound core is synthesized, further modifications can be made to the piperidine ring and the benzyl group to explore structure-activity relationships and optimize properties.

N-Alkylation Reactions

The nitrogen atom of the piperidine ring is a common site for functionalization. N-alkylation reactions introduce various substituents, which can significantly impact the molecule's biological activity. sphinxsai.com These reactions typically involve treating the piperidine with an alkyl halide in the presence of a base. evitachem.comnih.gov For example, N-alkylation of piperidine derivatives has been performed in DMF using an alkylating agent and sodium bicarbonate. uni-mainz.de This allows for the introduction of a wide range of alkyl and substituted alkyl groups to the piperidine nitrogen.

Substitution Reactions on the Fluorobenzyl Group

The fluorobenzyl group also offers opportunities for chemical modification. While the fluorine atom itself can be a site for nucleophilic aromatic substitution, this is generally a challenging transformation. More commonly, other positions on the aromatic ring can be functionalized. If other substituents are present on the benzyl ring, they can be modified. For instance, if a different halogen is present, it could be replaced via nucleophilic substitution reactions.

Derivatization at C-4 Position of Piperidine Ring

The C-4 position of the piperidine ring in this compound serves as a key site for structural modifications. One common approach involves the use of a Boc-protected piperidine derivative, specifically 1-Boc-4-(3-fluorobenzylamino)piperidine, as a versatile intermediate. The Boc (tert-butoxycarbonyl) group acts as a protecting group for the piperidine nitrogen, allowing for selective reactions at other positions. This intermediate can be synthesized through the reductive amination of N-Boc-4-piperidone with 3-fluorobenzylamine. The resulting compound provides a platform for further derivatization, enabling the introduction of various functional groups to explore structure-activity relationships in medicinal chemistry.

Enantioselective Synthesis and Chiral Resolution Techniques

Given that many bioactive molecules are chiral, the stereoselective synthesis of this compound is of significant interest.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation represents a powerful tool for the enantioselective synthesis of chiral piperidines. Research has demonstrated the efficacy of rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds to produce chiral cyclic lactams, which can serve as precursors to chiral piperidines like 3-(4-fluorobenzyl)piperidine. rsc.org In these reactions, the use of chiral phosphine (B1218219) ligands, such as those in Rh/bisphosphine-thiourea (ZhaoPhos) catalysts, can induce high enantioselectivity, often achieving up to 99% enantiomeric excess (ee). rsc.org Another approach involves the iridium-catalyzed asymmetric hydrogenation of a valerolactam derivative, which has been successfully applied in a multi-kilogram scale synthesis. researchgate.netresearchgate.net The development of these catalytic systems is crucial for producing enantiomerically pure piperidine derivatives efficiently. okayama-u.ac.jp

Chiral Stationary Phase Chromatography for Enantiomer Separation

For the separation of enantiomers of this compound, chiral stationary phase (CSP) chromatography is a widely employed and effective technique. researchgate.netbgb-analytik.com This method relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to their separation. bgb-analytik.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are commonly used and often provide broad selectivity. bgb-analytik.com The first-generation synthesis of (3S)-3-(4-fluorobenzyl)piperidine, for instance, required Boc protection of the nitrogen to achieve efficient separation of enantiomers using chromatography on a chiral stationary phase. researchgate.net While effective, a limitation of this method can be its cost and scalability for large-scale production. vulcanchem.com

Diastereomeric Salt Formation (e.g., with Mandelate (B1228975) Salts)

Diastereomeric salt formation is a classical and industrially viable method for chiral resolution. This technique involves reacting the racemic mixture of this compound with a chiral resolving agent, such as mandelic acid, to form diastereomeric salts. google.com These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. mdpi.com

A second-generation synthesis of (S)-3-(4-fluorobenzyl)piperidine utilized (R)-mandelic acid for chiral resolution. researchgate.net This approach successfully produced the mandelate salt with high enantiomeric excess after recrystallization and had the advantage of eliminating the need for Boc protection. researchgate.net The choice of the resolving agent is critical, with mandelic acid and dibenzoyl-L-tartaric acid being identified as particularly efficient for resolving racemic piperidine derivatives. google.com

| Parameter | Value/Range | Source |

| Resolving Agent | (R)-Mandelic Acid | researchgate.net |

| Outcome | High enantiomeric excess salt | researchgate.net |

| Advantage | No Boc protection required | researchgate.net |

Industrial-Scale Preparation Considerations

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges and requirements.

Optimization for Multi-Gram to Multi-Kilogram Synthesis

Scaling up the synthesis of this compound from gram to kilogram quantities necessitates the development of robust and optimized processes. A third-generation synthesis route, starting from pyridine-3-carboxaldehyde, was specifically designed for the streamlined production of the racemic compound and was optimized for producing multi-hundred gram quantities of the chiral salt. researchgate.net For large-scale industrial production of related pharmaceutical compounds, controlled crystallization processes are crucial. google.com In some cases, continuous flow reactors are employed to improve yield and purity by providing better control over reaction conditions. smolecule.com

Key considerations for industrial-scale synthesis include:

Convergent Synthesis: A convergent approach, where key fragments are synthesized separately and then coupled, has been described for a multi-kilogram, stereoselective synthesis. researchgate.netresearchgate.net

Catalyst Selection: The choice of catalyst is critical. For instance, in the heterogeneous catalytic hydrogenation of 4-(4-fluorobenzyl)pyridine, rhodium on carbon was found to be the most effective catalyst, although palladium and platinum on carbon also showed high activity. researchgate.net

Process Optimization: Factors such as solvent choice, reaction temperature, and catalyst loading are meticulously optimized to ensure efficiency, safety, and cost-effectiveness on an industrial scale. researchgate.netsmolecule.com

| Scale | Starting Material | Key Feature | Source |

| Multi-hundred gram | Pyridine-3-carboxaldehyde | Streamlined racemic synthesis | researchgate.net |

| Multi-kilogram | Valerolactam | Convergent, stereoselective synthesis | researchgate.netresearchgate.net |

Application of Continuous Flow Reactors in Production

The industrial-scale synthesis of this compound and related derivatives has been significantly enhanced by the adoption of continuous flow reactor technology. smolecule.com This approach offers substantial advantages over traditional batch processing methods, primarily by providing superior control over critical reaction parameters such as temperature and pressure. The precise management of these conditions within the microchannels of a flow reactor leads to higher yields and improved purity of the final product.

Synthesis of N-Protected Derivatives (e.g., N-BOC Protection)

In the multi-step synthesis of complex molecules involving this compound, the protection of the piperidine nitrogen is often a crucial step. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose. researchgate.net The introduction of the Boc group prevents the secondary amine from participating in subsequent reactions, ensuring selective reactivity at other sites of the molecule.

A primary reason for N-Boc protection is to facilitate purification, particularly the separation of enantiomers. For instance, in one synthetic route for (3S)-3-(4-fluorobenzyl)piperidine, Boc protection of the nitrogen was essential for the efficient separation of the enantiomers using chromatography on a chiral stationary phase. researchgate.net

The standard procedure for N-Boc protection involves reacting the piperidine derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. This reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) with an aqueous base such as sodium hydroxide. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of Boc₂O to form the N-Boc protected product.

Table 1: Representative Conditions for N-Boc Protection and Subsequent Reductive Amination

| Step | Reagents & Solvents | Conditions | Yield | Reference |

|---|---|---|---|---|

| N-Boc Protection | 4-Aminopiperidine, Di-tert-butyl dicarbonate (Boc₂O), Sodium Hydroxide, Tetrahydrofuran (THF) | 0–25°C, 12–24 hours | Not specified |

| Reductive Amination | tert-Butyl 4-aminopiperidine-1-carboxylate, 3-Fluorobenzaldehyde, Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Dichloromethane (DCM) | 0°C to Room Temp, 18 hours | 70–78% | |

An alternative pathway for creating an N-Boc protected fluorobenzylpiperidine involves the hydrogenation of 1-Piperidinecarboxylic acid, 3-[(4-fluorophenyl)methylene]-, 1,1-dimethylethyl ester using a palladium on activated charcoal catalyst in methanol. chemicalbook.com

Chemical Reactions of N-Chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine as a Model Compound

To understand the chemical fate and reactivity of piperidine derivatives in specific environments, researchers often study model compounds. N-Chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine serves as a key model compound, representing the chlorinated metabolite of the antidepressant paroxetine. rsc.orguni-muenchen.deresearchgate.net Its base-induced rearrangements have been investigated using electronic structure methods to predict its behavior. rsc.orgresearchgate.net

Quantum chemical studies have explored several potential base-catalyzed reaction pathways for this N-chloramine, including intramolecular addition, substitution, and elimination reactions. rsc.orguni-muenchen.de These computational analyses, which consider the effects of aqueous solvation, aim to determine the most likely transformation products. rsc.orgresearchgate.net The calculations have predicted the relative stability of various products, suggesting that the formation of an imine is the most favorable outcome. rsc.orguni-muenchen.de

Table 2: Predicted Reaction Pathways and Products for the Decomposition of N-Chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine

| Pathway | Reaction Type | Predicted Product | Relative Stability | Reference |

|---|---|---|---|---|

| Pathway A | Elimination | Imine 4A | Most stable product | rsc.orguni-muenchen.de |

| Pathway B | Elimination | Imine 4B | Second most stable product | rsc.orguni-muenchen.de |

| Pathway C | Intramolecular Substitution | Oxazinane 8 | Third most stable product | rsc.orguni-muenchen.de |

These theoretical studies provide crucial insights into the degradation and transformation of complex piperidine-based molecules in environmental or biological systems. rsc.orgresearchgate.net

Structure Activity Relationship Sar Studies of 4 3 Fluorobenzyl Piperidine Analogues

Influence of Fluorine Atom Position on Biological Activity

The position of the fluorine atom on the benzyl (B1604629) ring of 4-benzylpiperidine (B145979) analogues is a critical determinant of their biological activity and receptor affinity. While a comprehensive study directly comparing the 2-fluoro, 3-fluoro, and 4-fluoro isomers of the parent 4-benzylpiperidine is not extensively documented in a single source, a compilation of findings from various studies on related analogues provides significant insights into the positional influence of fluorine.

For instance, in a series of N-((1-(halogenobenzyl)piperidin-4-yl)methyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamides, the compound with a 3-fluorobenzyl group (9i) was synthesized and evaluated for its cholinesterase inhibitory activity. When compared to its chloro and bromo counterparts at the meta- and para-positions, distinct activity profiles were observed, highlighting the sensitivity of the biological target to the nature and position of the halogen substituent. Specifically, for chloro-substituted analogues, the meta-position conferred greater activity on acetylcholinesterase (AChE) than the para-position. A similar trend was observed for bromo-substituted compounds. The 3-fluoro analogue itself was found to have reduced inhibitory activity compared to the unsubstituted benzyl analogue in this particular series.

In a different context, a study on sigma (σ) receptor ligands revealed that an N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide demonstrated high affinity for sigma receptors, with a Ki value of 3.4 nM. This suggests that for certain receptor systems, the ortho-fluoro substitution is well-tolerated and can contribute to potent binding.

Conversely, in a series of benzylpiperidine-derived compounds targeting the sigma-1 receptor (S1R), a 4-fluorophenyl-substituted derivative was identified as the poorest S1R ligand among the tested compounds. This indicates that a para-fluoro substitution on the benzyl ring can be detrimental to affinity for this specific receptor.

Table 1: Influence of Halogen Position on Acetylcholinesterase (AChE) Inhibitory Activity of N-((1-(halogenobenzyl)piperidin-4-yl)methyl)-...carboxamide Analogues

| Halogen Substituent | Position | Relative AChE Inhibitory Activity |

| Fluoro | 3- (meta) | Reduced |

| Chloro | 3- (meta) | Greater than para |

| Chloro | 4- (para) | Less than meta |

| Bromo | 3- (meta) | Greater than para |

| Bromo | 4- (para) | Less than meta |

Note: This table is derived from qualitative descriptions of activity trends and does not represent quantitative data.

Impact of Substitutions on the Benzyl Moiety

Role of Electron-Withdrawing Groups on Potency

The introduction of electron-withdrawing groups (EWGs) onto the benzyl moiety of 4-benzylpiperidine analogues has been shown to be a viable strategy for enhancing potency at certain biological targets. These groups can modulate the electronic properties of the aromatic ring, influencing its interaction with receptor surfaces.

In a study focused on developing selective inhibitors for the dopamine (B1211576) transporter (DAT), it was discovered that the presence of an electron-withdrawing group at the 4-position of the N-benzyl group was beneficial for DAT binding. This suggests that reducing the electron density of the benzyl ring can favor interactions within the DAT binding site.

Further evidence for the positive impact of EWGs comes from research on M1 allosteric agonists. In this context, a 2-nitrobenzyl analogue of a lead compound proved to be more potent than the parent molecule. The nitro group, a strong EWG, likely alters the electronic distribution in a way that enhances the agonistic activity. Similarly, the incorporation of a trifluoromethyl (CF3) group, another potent EWG, at the 2-position also yielded an analogue with significant M1 agonism.

These examples highlight that the strategic placement of electron-withdrawing substituents on the benzyl ring can be a powerful tool in lead optimization, leading to compounds with improved potency. The specific nature and position of the EWG, however, must be carefully considered in relation to the specific target receptor to achieve the desired pharmacological effect.

Table 2: Effect of Electron-Withdrawing Groups on the Potency of Benzylpiperidine Analogues

| Parent Compound Series | Substituent on Benzyl Ring | Position | Observed Effect on Potency | Target |

| N-benzylpiperidines | Electron-withdrawing group | 4- | Beneficial for binding | Dopamine Transporter (DAT) |

| M1 Allosteric Agonists | Nitro (NO2) | 2- | More potent than parent | M1 Muscarinic Receptor |

| M1 Allosteric Agonists | Trifluoromethyl (CF3) | 2- | Potent M1 agonism | M1 Muscarinic Receptor |

Effects of Heterocyclic Moiety Replacement on Activity

The replacement of the benzyl group in 4-benzylpiperidine analogues with various heterocyclic rings is a common strategy in medicinal chemistry known as bioisosteric replacement. This approach aims to improve pharmacological properties such as potency, selectivity, and metabolic stability by substituting a functional group with another that has similar steric and electronic properties.

The benzylpiperidine scaffold is a key component in a number of biologically active compounds, including the Alzheimer's disease drug, donepezil (B133215). In the development of new therapeutics, the benzylpiperidine moiety of donepezil has been successfully replaced with a variety of heterocyclic rings. These modifications have led to the discovery of new compounds with altered or enhanced biological activities, including antioxidant and monoamine oxidase inhibitory properties.

Modifications at the Piperidine (B6355638) Nitrogen Atom (N-Substituent Effects)

The substituent attached to the nitrogen atom of the piperidine ring plays a pivotal role in determining the affinity and selectivity of 4-benzylpiperidine analogues for their biological targets. A wide array of N-substituents have been explored, revealing critical structure-activity relationships.

In the pursuit of potent sigma (σ) receptor ligands, a series of aralkyl derivatives of 4-benzylpiperidine were synthesized and evaluated. The modifications to the N-aralkyl moiety resulted in a broad range of affinities for σ1 and σ2 receptors, with selectivity ratios (σ2/σ1) varying significantly. This demonstrates that the nature of the N-substituent is a key determinant of both binding affinity and subtype selectivity.

Similarly, in the context of dopamine transporter (DAT) inhibitors, a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines were synthesized with various substituents at the ortho and meta positions of the N-benzyl side chain. Several of these compounds exhibited high affinity for the DAT in the low nanomolar range and displayed a wide spectrum of selectivity ratios against the serotonin (B10506) transporter (SERT).

Further studies on N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine have also underscored the importance of the N-substituent. By introducing different 4'-alkyl, 4'-alkenyl, and 4'-alkynyl groups on the phenyl ring of the N-benzyl moiety, as well as replacing the phenyl ring with naphthyl groups, researchers were able to modulate the binding affinity at dopamine, serotonin, and norepinephrine (B1679862) transporters.

These findings collectively indicate that the N-substituent of the piperidine ring is a critical handle for tuning the pharmacological properties of 4-benzylpiperidine analogues. The size, shape, and electronic properties of the N-substituent can all influence how the molecule interacts with its target receptor, thereby affecting its potency and selectivity.

Table 3: Impact of N-Substituent Modifications on Receptor Affinity and Selectivity

| Compound Series | N-Substituent Modification | Effect on Biological Activity | Target Receptors |

| Aralkyl derivatives of 4-benzylpiperidine | Variation of the aralkyl moiety | Wide range of affinities and selectivity | Sigma-1 and Sigma-2 Receptors |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines | Ortho and meta substitutions on the N-benzyl ring | High affinity for DAT and broad SERT/DAT selectivity | Dopamine and Serotonin Transporters |

| N-benzylpiperidine analogues of GBR 12935 | 4'-alkyl, 4'-alkenyl, 4'-alkynyl, and naphthyl substitutions on the N-benzyl moiety | Modulation of binding affinity | Dopamine, Serotonin, and Norepinephrine Transporters |

Stereochemical Implications in Biological Interactions

Stereochemistry is a fundamental aspect of molecular recognition in biological systems, and the three-dimensional arrangement of atoms in a molecule can have a profound impact on its pharmacological activity. For chiral molecules, such as many substituted piperidine derivatives, the different enantiomers can exhibit distinct biological profiles.

Enantiomeric Differences in Target Affinity

While specific studies on the enantiomers of 4-(3-Fluorobenzyl)piperidine are not extensively detailed, the importance of stereochemistry in the biological activity of related piperidine-containing compounds is well-established. For instance, in a study on piperidin-4-one derivatives, the stereochemical configuration of the synthesized compounds was shown to have a significant effect on their antibacterial, antifungal, and anthelmintic activities. This highlights that the spatial orientation of substituents on the piperidine ring is crucial for effective interaction with biological targets.

In the case of fluorinated N-alkyl-piperidine-2-carboxamides, the chirality of the piperidine core leads to diastereomeric pairs when combined with enantiomeric N-alkyl groups. While properties like basicity and lipophilicity showed little response to this stereoisomerism, more significant variations were observed in their melting points and rates of oxidative degradation.

These examples from related classes of compounds strongly suggest that the stereochemistry of this compound and its analogues is likely to be a critical factor in their biological activity. The separation and individual testing of enantiomers would be a crucial step in fully elucidating their structure-activity relationships and identifying the more potent and selective stereoisomer for a given biological target. The differential interaction of enantiomers with chiral biological macromolecules like receptors and enzymes can lead to significant differences in potency, efficacy, and even the nature of the pharmacological response.

Correlation of Structural Variations with Specific Biological Targets

The dopamine transporter (DAT) is a critical target in the development of therapeutics for conditions such as cocaine abuse. Structure-activity relationship studies on N-benzylpiperidine analogues have revealed that substitutions on the N-benzyl group significantly influence DAT binding affinity and selectivity. For instance, in a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines, the presence of an electron-withdrawing group at the C4-position of the N-benzyl ring was found to be advantageous for DAT binding. nih.govnih.govnih.gov This has led to the identification of analogues with high affinity for DAT and substantial selectivity over the serotonin transporter (SERT). nih.gov

Specifically, substitutions at the C3 and C4 positions of the N-benzyl moiety are better tolerated than those at the C2 position. nih.gov Further studies on conformationally constrained cis-3,6-disubstituted piperidine derivatives derived from (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidine-4-ylmethyl]amine demonstrated that the nature of substitutions on the phenyl ring is crucial for DAT activity, with electron-withdrawing groups having the most significant impact on potency. researchgate.net

One notable compound, 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine, demonstrated high potency and was the most selective for the DAT in its series, indicating that the benzyl substitution on the piperidine nitrogen is well-recognized by the transporter. mdpi.com The introduction of a 4-fluoro substituent on the N-benzyl group, as seen in the C4-fluoro analogue, resulted in high selectivity for inhibiting dopamine uptake over norepinephrine uptake. nih.gov

While many this compound analogues are designed for high DAT selectivity, their interactions with the serotonin transporter (SERT) and norepinephrine transporter (NET) are also of significant interest. Generally, modifications that enhance DAT affinity, such as certain electron-withdrawing groups on the N-benzyl ring, tend to decrease affinity for SERT, leading to high DAT selectivity. nih.govnih.gov For instance, several 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidine analogues exhibit up to 500-fold selectivity for DAT over SERT. nih.gov

A series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines with substituents at the ortho and meta positions of the N-benzyl side chain showed a wide range of SERT/DAT selectivity ratios with minimal affinity for NET. researchgate.net Interestingly, one analogue, 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, was identified as an allosteric modulator of human SERT binding and function, despite having low affinity for any of the monoamine transporters. researchgate.net

In the context of 4-benzylpiperidine carboxamides, compounds with a biphenyl (B1667301) group generally show a higher degree of inhibition at both SERT and NET compared to those with a diphenyl group. nih.gov Furthermore, analogues with a 2-naphthyl substitution tend to have enhanced inhibitory effects on both SERT and NET. nih.gov Studies on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have also identified compounds with high affinity for SERT, with Ki values ranging from 2 to 400 nM. nih.gov

Derivatives of 4-benzylpiperidine have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. In one study, 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one was identified as a promising mushroom tyrosinase inhibitor. guidetopharmacology.orgmdpi.com Subsequent chemical modifications of this lead compound led to the synthesis of new analogues with improved inhibitory activity. guidetopharmacology.orgmdpi.com

Several of these synthesized compounds demonstrated IC50 values lower than both the original lead compound and the reference inhibitor, kojic acid. guidetopharmacology.orgmdpi.com Kinetic analysis revealed that some of these analogues act as non-competitive inhibitors, while the most active inhibitor in one series was found to be a mixed-type inhibitor. guidetopharmacology.orgmdpi.com Further research on 4-(4-fluorobenzyl)piperazine-based compounds also identified potent tyrosinase inhibitors, with some derivatives being significantly more active than kojic acid. nih.gov

The sigma receptors, S1R and S2R, are involved in various cellular functions and are targets for therapeutic development. Piperidine and piperazine-based compounds have shown significant affinity for these receptors. In a screening of an in-house collection, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone was identified as a potent S1R ligand with high affinity.

Structure-activity relationship studies revealed that the basic amino moiety is a key driver for S1R/S2R affinity and selectivity. For a series of benzylpiperidine-derived compounds, a 4-fluorophenyl substitution resulted in a weaker S1R ligand compared to other analogues. Conversely, in a different series of 4-aroylpiperidines, a 4-fluorobenzoyl group was present in several potent sigma-1 receptor ligands. Specifically, para-substituted compounds in this series were generally favored for S1R binding.

The kappa opioid receptor (KOR) is a target for the treatment of mood disorders and addiction. While specific studies on this compound analogues as KOR antagonists are not extensively detailed in the reviewed literature, the SAR of related N-substituted piperidines provides valuable insights. For instance, in the class of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the N-substituent plays a crucial role in determining antagonist activity at both mu and kappa opioid receptors. guidetopharmacology.org These studies highlight the importance of a lipophilic binding site distal to the nitrogen for antagonist activity. guidetopharmacology.org The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold itself is considered a pure opioid antagonist pharmacophore. guidetopharmacology.org The development of selective KOR antagonists often involves the optimization of the N-substituent to achieve high affinity and selectivity.

The hemagglutinin (HA) protein of the influenza virus is a key target for antiviral drugs as it mediates the virus's entry into host cells. A class of N-benzyl-4,4-disubstituted piperidines has been identified as influenza A virus fusion inhibitors, with specific activity against the H1N1 subtype. Mechanistic studies have shown that these compounds act by inhibiting the low pH-induced HA-mediated membrane fusion process.

SAR studies on a diverse library of these piperidine-based analogues have been conducted to explore the structural requirements for antiviral activity. In another study, a series of piperidine-based derivatives were identified as potent inhibitors of influenza virus replication, with SAR studies indicating that an ether linkage between a quinoline (B57606) and the piperidine ring is critical for inhibitory activity. The optimized compounds in this series showed excellent inhibitory activity against various influenza virus strains.

Cannabinoid Receptor (CB1) Modulation

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor predominantly expressed in the central nervous system and is implicated in various physiological processes. nih.govnih.gov Alterations in CB1 receptor function have been linked to conditions such as depression, schizophrenia, and obesity. nih.govnih.gov As such, the development of ligands that modulate this receptor is of significant interest in medicinal chemistry.

While direct studies on this compound analogues are not extensively detailed in the provided search results, research on the closely related positional isomer, containing a 4-fluorobenzyl group, offers valuable insights into how this structural class interacts with the CB1 receptor. A notable example is the compound N-(4-Fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide, also known as PipISB. This compound has been investigated as a potential tracer for positron emission tomography (PET) imaging of CB1 receptors. nih.govnih.gov

In vitro studies have demonstrated that PipISB exhibits high-potency binding to human recombinant CB1 receptors. nih.govnih.gov Specifically, it inhibited functional [γ-³⁵S]GTP binding with a Kb value of 1.5 nM. nih.govnih.gov This indicates a strong interaction with the receptor. Furthermore, PipISB showed significant selectivity for the CB1 receptor over the CB2 receptor, being substantially less potent at the latter (Kb > 7,000 nM). nih.govnih.gov This selectivity is a critical attribute for ligands designed to target CB1-mediated pathways specifically.

The high affinity and selectivity of PipISB underscore the importance of the fluorobenzyl-piperidine moiety in achieving potent CB1 receptor modulation. Although this data pertains to the 4-fluoro isomer, it suggests that the 3-fluorobenzyl scaffold represents a promising area for the development of novel CB1 receptor ligands.

| Compound | Receptor | Binding Affinity (Kb, nM) |

|---|---|---|

| PipISB | Human CB1 | 1.5 |

| PipISB | Human CB2 | >7,000 |

Bioisosteric Replacements in this compound-derived Analogues

Bioisosterism is a fundamental strategy in medicinal chemistry used to design new compounds by replacing atoms or groups with other moieties that have broadly similar physical or chemical properties. cambridgemedchemconsulting.com The goal of this molecular modification is to create analogues with improved potency, selectivity, metabolic stability, or reduced toxicity while retaining the desired biological activity. cambridgemedchemconsulting.comspirochem.com This approach can be applied to the this compound scaffold to explore and optimize its pharmacological profile.

Bioisosteric replacements can be categorized as classical or non-classical. Classical bioisosteres involve the substitution of atoms or groups with others from the same group in the periodic table or with similar valency. Non-classical bioisosteres are sterically and electronically different but can elicit a similar biological response.

For the this compound core, several bioisosteric modifications could be envisioned to modulate its properties:

Fluorine Atom Replacement: The fluorine atom on the benzyl ring is a classical bioisostere of a hydrogen atom. cambridgemedchemconsulting.com It can be replaced by other halogens (Cl, Br) or small functional groups like a hydroxyl (-OH), methyl (-CH₃), or cyano (-CN) group to alter the electronic properties and metabolic stability of the compound. cambridgemedchemconsulting.com The strong electron-withdrawing nature of fluorine and the high strength of the carbon-fluorine bond often contribute to metabolic stability. nih.gov

Phenyl Ring Replacements: The 3-fluorophenyl group can be replaced with various aromatic or heteroaromatic rings, which are common bioisosteres. cambridgemedchemconsulting.com For instance, replacing the phenyl ring with a pyridyl or thiophene (B33073) ring can change properties such as polarity, hydrogen bonding capacity, and metabolic profile. cambridgemedchemconsulting.com

Piperidine Ring Analogues: The piperidine ring is a frequently used scaffold in drug discovery. researchgate.net Bicyclic structures, such as 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane, have been proposed as bioisosteric mimics of the piperidine ring. researchgate.net These replacements can alter the conformational rigidity and three-dimensional shape of the molecule, potentially leading to improved binding affinity or selectivity.

The following table illustrates potential bioisosteric replacements for different components of the this compound structure based on established principles of medicinal chemistry.

| Original Group | Potential Bioisosteres | Potential Impact |

|---|---|---|

| Fluorine | H, Cl, Br, -OH, -CH₃, -CN | Modulation of electronics, lipophilicity, and metabolism |

| Phenyl Ring | Pyridyl, Thienyl, Pyrimidinyl | Alteration of polarity, solubility, and hydrogen bonding |

| Piperidine Ring | Pyrrolidine, Azetidine, 1-Azaspiro[3.3]heptane, 2-Azaspiro[3.3]heptane | Modification of basicity, conformational rigidity, and 3D shape |

Pharmacological Investigations and Biological Activities of 4 3 Fluorobenzyl Piperidine and Analogues

Neuropharmacological Profiles

The neuropharmacological activities of 4-(3-Fluorobenzyl)piperidine and its analogues are diverse, with significant effects on neurotransmitter systems and notable central nervous system (CNS) activities. These properties underpin their potential for treating a range of neurological disorders.

Research has demonstrated that piperidine (B6355638) derivatives, particularly those with a benzyl (B1604629) moiety, can significantly modulate the function of key neurotransmitter systems in the brain. This modulation is primarily achieved through their interaction with monoamine transporters, which are responsible for the reuptake of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) from the synaptic cleft.

Analogues of this compound have been shown to bind with high affinity to the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). For instance, a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines were found to have a high affinity for DAT, with some analogues exhibiting up to 500-fold selectivity over SERT and approximately 170-fold selectivity over NET in both binding and uptake inhibition assays. nih.gov The presence of an electron-withdrawing group, such as a fluorine atom on the benzyl ring, is considered beneficial for this high-affinity binding to the DAT. nih.gov

Furthermore, certain 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have demonstrated high-affinity binding to the serotonin transporter, with inhibition constant (Ki) values ranging from 2 to 400 nM, which is comparable to the well-known antidepressant, fluoxetine. nih.gov The piperidine moiety is considered a critical structural element for the dual activity at histamine (B1213489) H3 and sigma-1 receptors, which can, in turn, modulate the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. nih.gov

The interaction of this compound analogues with neurotransmitter systems points to significant activity within the central nervous system. The ability of these compounds to cross the blood-brain barrier is a prerequisite for their CNS effects. Studies with radiolabeled piperidine derivatives, such as [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine, have shown notable brain uptake in biodistribution studies in rats, indicating that these molecules can indeed penetrate the CNS. nih.gov

The CNS activity of these compounds is further evidenced by their effects on locomotor activity. In vivo studies of hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine have demonstrated stimulant activity with a long duration of effect, which is consistent with their high affinity for the dopamine transporter. figshare.com Moreover, the modulation of histamine H3 receptors by piperidine derivatives can enhance the activity of histaminergic neurons in the brain, which is known to promote vigilance and cognition. researchgate.net

The multifaceted neuropharmacological profile of this compound and its analogues suggests their potential therapeutic application in a variety of neurological and psychiatric disorders.

Depression and Anxiety: The high affinity of certain analogues for the serotonin transporter (SERT) is a key characteristic of many antidepressant medications, specifically selective serotonin reuptake inhibitors (SSRIs). nih.gov By blocking the reuptake of serotonin, these compounds can increase its availability in the synapse, which is a well-established mechanism for treating depression and anxiety. nih.gov Indeed, piperazine (B1678402) derivatives designed from a similar scaffold have demonstrated anxiolytic and antidepressant-like effects in animal models, with the mechanism of action linked to the serotonergic pathway. ufg.br

Parkinson's Disease: The dopamine system is critically involved in the pathophysiology of Parkinson's disease. The ability of this compound analogues to act as potent and selective dopamine D4 receptor antagonists highlights their potential in managing this condition. nih.govchemrxiv.org The dopamine D4 receptor is highly expressed in brain regions associated with motor control, and its modulation is being explored as a therapeutic strategy for L-DOPA-induced dyskinesias, a common side effect of long-term Parkinson's treatment. nih.govchemrxiv.org Furthermore, some 4-benzyl piperidine derivatives are being investigated for the treatment of Parkinson's disease, particularly in combination with L-DOPA. google.com

Receptor Interaction and Enzyme Activity Studies

The biological effects of this compound and its analogues are rooted in their specific interactions with various receptors and enzymes.

Studies have revealed that benzyloxy piperidine-based compounds, including those with a 3-fluorobenzyl group, can act as potent antagonists of the dopamine D4 receptor. One such analogue demonstrated good activity with a Ki value of 205.9 nM and was selective against other dopamine receptor subtypes. nih.gov Another study on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds identified compounds with exceptional binding affinity for the D4 receptor, with Ki values as low as 0.3 nM. chemrxiv.org

In addition to dopamine receptors, piperidine derivatives have been shown to interact with histamine H3 (H3R) and sigma-1 (σ1R) receptors. The piperidine moiety is considered a crucial structural feature for this dual activity. nih.gov For example, some piperidine derivatives have shown high affinity for both hH3R (Ki = 7.70 nM) and σ1R (Ki = 3.64 nM). nih.gov

Regarding enzyme activity, certain pyridazinobenzylpiperidine derivatives have been identified as potent and selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme involved in the degradation of dopamine. One compound, in particular, exhibited a high inhibitory potency with an IC50 value of 0.203 μM and a competitive reversible type of inhibition. nih.gov Additionally, 4-(4-Fluorobenzyl)piperazine-based compounds have been evaluated as competitive inhibitors of tyrosinase, an enzyme involved in melanogenesis. nih.gov

| Compound Analogue Class | Target Receptor/Enzyme | Activity | Potency (Ki/IC50) |

|---|---|---|---|

| Benzyloxy piperidines | Dopamine D4 Receptor | Antagonist | 205.9 nM (Ki) |

| 4,4-Difluoro-3-(phenoxymethyl)piperidines | Dopamine D4 Receptor | Antagonist | 0.3 nM (Ki) |

| Piperidine derivatives | Histamine H3 Receptor | Antagonist | 7.70 nM (Ki) |

| Piperidine derivatives | Sigma-1 Receptor | Antagonist | 3.64 nM (Ki) |

| Pyridazinobenzylpiperidine derivatives | Monoamine Oxidase-B (MAO-B) | Inhibitor | 0.203 µM (IC50) |

| 4-(4-Fluorobenzyl)piperazine derivatives | Tyrosinase | Inhibitor | 0.18 µM (IC50) |

Antiviral Activities (e.g., Influenza A H1N1 Virus)

Beyond their neuropharmacological properties, certain piperidine derivatives have demonstrated promising antiviral activity, particularly against the influenza A H1N1 virus. A study on piperidine-substituted purines found that one derivative, FZJ05, displayed significant potency against the influenza A/H1N1 strain (A/PR/8/34) in Madin-Darby canine kidney cells, with EC50 values much lower than those of the antiviral drugs ribavirin, amantadine, and rimantadine. nih.gov

Furthermore, a class of N-benzyl-4,4-disubstituted piperidines has been identified as influenza A virus fusion inhibitors with specific activity against the H1N1 subtype. researchgate.net Mechanistic studies suggest that these compounds act as inhibitors of the low pH-induced hemagglutinin (HA)-mediated membrane fusion process. researchgate.net Computational studies have identified a novel binding site at the bottom of the HA2 stem, near the fusion peptide, providing a structural basis for their H1N1-specific activity. researchgate.net Other research has also confirmed that N-substituted piperidine derivatives can be effective against the influenza A/H1N1 virus. nih.gov

Anticancer Research (e.g., Kinase Inhibition in Hematological Cancers)

In the realm of oncology, piperidine-containing compounds are being investigated for their potential as anticancer agents. Kinases are a class of enzymes that are often dysregulated in cancer, making them attractive targets for drug development. ed.ac.uk The pyrazolo[3,4-d]pyrimidine scaffold, which can be incorporated into molecules containing a piperidine ring, is of significant interest for developing kinase inhibitors. rsc.orgnih.gov

Specifically, 3H-pyrazolo[4,3-f]quinoline-based kinase inhibitors have shown potent activities against acute myeloid leukemia (AML) cell lines in vitro. nih.gov These compounds were found to potently inhibit the recombinant FLT3 kinase and its mutant forms with nanomolar IC50 values. Docking studies indicated a type I binding mode, where the pyrazolo group interacts with a key cysteine residue in the hinge region of the kinase. These compounds effectively blocked the proliferation of AML cell lines harboring oncogenic FLT3-ITD mutations and inhibited leukemia growth in a mouse model. nih.gov

Anti-inflammatory and Analgesic Potential

The search for novel anti-inflammatory and analgesic agents with improved efficacy and fewer side effects is a continuous effort in pharmaceutical research. Piperidine and its derivatives have been identified as promising candidates in this area pjps.pk. While specific studies on the 3-fluoro isomer are limited, research on analogous structures provides significant insight into the potential of this class of compounds.

Derivatives of piperazine, a closely related heterocyclic amine, have demonstrated notable activity. For example, certain 6-[4-(4-fluorophenyl)]piperazine-3(2H)-pyridazinones showed efficient analgesic activity pcbiochemres.com. In one study, a series of methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates were synthesized and evaluated. Among them, Methyl 6-(4-(4-fluorophenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate was found to possess analgesic activity superior to the standard drug, acetylsalicylic acid (aspirin), in the phenylbenzoquinone-induced writhing test nih.gov. Furthermore, other analogues in the same series displayed anti-inflammatory activity comparable to indomethacin (B1671933) in the carrageenan-induced paw edema model, confirming that modifications to the chemical groups on the heterocyclic system significantly influence their pharmacological effects nih.gov.

Investigations into various synthetic alkyl piperidine derivatives have also revealed a varying degree of analgesic activity when tested using the tail immersion method, suggesting that the core piperidine structure is a key pharmacophore for pain modulation pjps.pk. These findings collectively suggest that fluorobenzylpiperidine structures are a promising scaffold for the development of new anti-inflammatory and analgesic drugs.

Table 1: Analgesic and Anti-inflammatory Activity of Selected Analogues

| Compound/Analogue Class | Test Model | Activity | Reference |

| Methyl 6-(4-(4-fluorophenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate | Phenylbenzoquinone-induced writhing (analgesic) | More active than acetylsalicylic acid | nih.gov |

| Methyl 6-(4-(2-ethoxyphenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate | Carrageenan-induced paw edema (anti-inflammatory) | Comparable to indomethacin | nih.gov |

| 6-[4-(4-Fluorophenyl)]piperazine-3(2H)-pyridazinones | General analgesic screening | Efficient analgesic activity noted | pcbiochemres.com |

| Synthetic alkyl piperidine derivatives | Tail immersion method (analgesic) | Varying degrees of analgesic activity observed | pjps.pk |

Antimicrobial and Antifungal Properties

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Piperidine derivatives have been explored for their potential to inhibit the growth of various microorganisms clinmedkaz.orgclinmedkaz.org.

A study involving the synthesis of mono-(3-fluorobenzyl)piperidine specifically investigated its antibacterial properties. The compound was tested against two Gram-positive bacteria, Staphylococcus aureus and Bacillus subtilis, and two Gram-negative bacteria, Escherichia coli and Pseudomonas aeruginosa. The antibacterial activity was determined using the disc diffusion method, where the zone of inhibition is measured. In these screenings, mono-(3-fluorobenzyl)piperidine demonstrated biological activity against the tested strains sphinxsai.com.

Broader studies on piperidine derivatives have shown varied results depending on the specific substitutions. For instance, certain 2,6-dipiperidino-1,4-dihalogenobenzene derivatives inhibited the growth of S. aureus, B. subtilis, Yersinia enterocolitica, E. coli, Klebsiella pneumoniae, and the fungus Candida albicans with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml nih.gov. Other research on a series of six novel piperidine derivatives found that while some compounds showed no activity against fungi like Fusarium verticillioides, others displayed varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans academicjournals.orgresearchgate.net. This highlights the sensitivity of antimicrobial and antifungal action to the specific structural features of the analogue.

Table 2: Antibacterial Screening of Mono-(3-Fluorobenzyl)piperidine

| Bacterial Strain | Gram Type | Activity | Reference |

| Staphylococcus aureus | Positive | Bio-active | sphinxsai.com |

| Bacillus subtilis | Positive | Bio-active | sphinxsai.com |

| Escherichia coli | Negative | Bio-active | sphinxsai.com |

| Pseudomonas aeruginosa | Negative | Bio-active | sphinxsai.com |

Tyrosinase Inhibition for Melanogenesis Pathways

Tyrosinase is a key copper-containing enzyme that plays a crucial role in the biosynthesis of melanin (B1238610), the primary pigment in human skin and hair nih.gov. The inhibition of this enzyme is a primary strategy for treating hyperpigmentation disorders and is of great interest in the cosmetic and pharmaceutical industries researchgate.netresearchgate.net. The 4-(fluorobenzyl)piperidine and related 4-(fluorobenzyl)piperazine moieties have emerged as highly effective scaffolds for the design of potent tyrosinase inhibitors.

Research efforts identified 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one as a promising initial inhibitor of mushroom tyrosinase with an IC₅₀ value of 252 μM nih.govunito.it. Subsequent chemical modifications, including the introduction of a fluorine atom to the benzyl ring, led to the development of significantly more potent analogues. One of the most active inhibitors developed from this line of research was a 4-(4-fluorobenzyl)piperidine derivative, compound 2d , which exhibited a mixed-type inhibition mechanism and an IC₅₀ value of 7.56 μM nih.gov.

Further exploration of the closely related 4-(4-fluorobenzyl)piperazine fragment also yielded powerful tyrosinase inhibitors. One such derivative, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, was identified as a competitive inhibitor with an exceptionally low IC₅₀ value of 0.18 μM. This potency was approximately 100-fold greater than that of the well-known reference inhibitor, kojic acid (IC₅₀ = 17.76 μM) researchgate.netunica.it. Another potent compound from this class, compound 25 , also demonstrated an IC₅₀ of 0.96 μM, about 20 times more potent than kojic acid, and showed anti-melanogenic effects in B16F10 melanoma cells without significant cytotoxicity researchgate.net. Kinetic analyses revealed that these compounds often act as non-competitive or mixed-type inhibitors of the enzyme nih.gov.

Table 3: Tyrosinase Inhibitory Activity of 4-(Fluorobenzyl)piperidine/piperazine Analogues

| Compound | Scaffold | IC₅₀ (μM) | Inhibition Type | Reference Compound | Reference IC₅₀ (μM) | Reference |

| 2d | 4-(4-Fluorobenzyl)piperidine | 7.56 | Mixed-type | Kojic Acid | - | nih.gov |

| 25 | 4-(4-Fluorobenzyl)piperazine | 0.96 | - | Kojic Acid | 17.76 | researchgate.net |

| 26 | 4-(4-Fluorobenzyl)piperazine | 0.18 | Competitive | Kojic Acid | 17.76 | researchgate.netunica.it |

| 1a (Lead Compound) | 4-Benzylpiperidine (B145979) | 252 | - | Kojic Acid | - | nih.govunito.it |

Computational Chemistry and Molecular Modeling of 4 3 Fluorobenzyl Piperidine Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like 4-(3-fluorobenzyl)piperidine derivatives might interact with biological targets at the atomic level.

Molecular docking simulations are instrumental in predicting how derivatives of this compound bind within the active site of a target protein. These simulations can elucidate specific binding modes and estimate the binding affinity, often expressed as a docking score or binding energy. For instance, in studies involving similar fluorobenzylpiperazine derivatives targeting tyrosinase, docking results have shown that the 4-fluorobenzyl portion projects toward key residues in the binding pocket, engaging in π-stacking and hydrophobic interactions. unica.it The piperidine (B6355638) nitrogen atom is often identified as a key functionality for forming crucial interactions. nih.gov

Computational analyses of piperidine-based compounds with the sigma 1 receptor (S1R) have revealed that ligands often assume a linear arrangement within the binding site, occupying a central core and two hydrophobic pockets. nih.gov The binding mode of a 4-fluorophenyl derivative was found to be influenced by the linker length, which can induce specific poses that affect interactions with hydrophobic residues. nih.gov These studies underscore the ability of docking to rationalize structure-activity relationships, where subtle changes in the ligand's structure can lead to significant differences in binding affinity.

| Derivative Type | Target Protein | Key Interacting Residues | Predicted Interactions | Reference Docking Score (kcal/mol) |

| 4-Fluorobenzylpiperazine | Tyrosinase | H263, V283, A286 | π-stacking, Hydrophobic | -8.5 |

| Benzylpiperidine | Sigma 1 Receptor (S1R) | Tyr206 | Hydrophobic | -9.2 |

| Thiazole-Coumarin Piperidine | SARS-CoV-2 Mpro | Active Site Residues | H-bonds, Hydrophobic | -8.61 |

| Isoniazid-Piperidine Hydrazone | InhA (M. tuberculosis) | NAD+, Gly96 | H-bonds | -7.8 |

Note: The data in this table is illustrative, based on findings for structurally related piperidine derivatives, and serves to represent the type of information generated from molecular docking studies.

Beyond characterizing interactions in known active sites, molecular docking can be employed to identify novel or allosteric binding pockets on protein targets. This is particularly valuable in antiviral research. For example, piperidine derivatives have been investigated as potential inhibitors of viral proteins such as the HIV-1 accessory protein Vpr and SARS-CoV-2 main protease (Mpro). tandfonline.comresearchgate.net Docking studies can screen libraries of compounds against the entire surface of a viral protein to identify "hot spots" where a small molecule could bind and disrupt protein function. tandfonline.com Such approaches have successfully identified heterocyclic compounds that effectively target viral proteins, providing a rationale for further therapeutic development. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of both the ligand and the target protein over time. This technique is crucial for assessing the stability of a predicted binding pose from molecular docking and for understanding the conformational behavior of the this compound scaffold. rsc.orgmdpi.com

MD simulations can confirm the stability of ligand-protein complexes, with analyses like Root Mean Square Deviation (RMSD) used to track the atomic movements throughout the simulation. tandfonline.comresearchgate.net A stable complex is often characterized by low RMSD fluctuations for both the protein backbone and the ligand's heavy atoms. researchgate.net Furthermore, Root Mean Square Fluctuation (RMSF) analysis can pinpoint which residues in the protein are most flexible or most affected by ligand binding. tandfonline.com In studies on piperidine derivatives targeting HIV-1 Vpr, MD simulations have shown that while ligands may not be perfectly stable in an initial binding pocket, a network of hydrophobic interactions is responsible for anchoring them to the protein. tandfonline.com Computational investigations combining NMR spectroscopy and DFT computations on fluorinated piperidines have revealed that their conformational preferences are governed by a complex interplay of charge-dipole interactions, hyperconjugation, and steric repulsion. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can predict the activity of newly designed molecules before they are synthesized.

The development of a QSAR model typically involves calculating a set of molecular descriptors (e.g., 2D or 3D autocorrelation descriptors) that encode structural and physicochemical properties of the molecules. nih.gov A statistical method, such as Multiple Linear Regression (MLR), is then used to build a mathematical equation linking these descriptors to the observed biological activity (e.g., IC50 values). nih.gov The predictive power and robustness of the resulting model are rigorously assessed using internal and external validation techniques. nih.gov A successful QSAR model can provide valuable insights into which structural features are most important for the desired activity.

| QSAR Model Parameter | Value | Description |

| r² (Correlation Coefficient) | 0.832 | A measure of the goodness of fit of the model to the training data. |

| Q²LOO (Leave-one-out Cross-validation) | 0.796 | An indicator of the model's internal predictive ability. |

| F (F-test value) | 57.578 | A statistical test of the model's significance. |

| RMSE (Root Mean Square Error) | 0.247 | A measure of the differences between values predicted by the model and the values observed. |

Note: The data is based on representative values from a QSAR study on piperidine derivatives to illustrate the statistical validation of such models. nih.gov

Electronic Structure Calculations for Reaction Thermodynamics

Electronic structure calculations, often performed using Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like this compound. These methods can be used to calculate thermodynamic quantities and understand the feasibility of chemical reactions. mdpi.com

By optimizing the molecular geometry, DFT calculations can predict stable conformations and provide insights into bond lengths and angles. unar.ac.id Methods such as B3LYP and M06-2X are commonly used to compute the energies of reactants, transition states, and products, allowing for the determination of reaction enthalpies (ΔH) and Gibbs free energies (ΔG). mdpi.comresearchgate.net This information is critical for understanding reaction mechanisms and predicting whether a reaction will be spontaneous. For molecules containing highly electronegative atoms like fluorine, specific basis sets like 6–311+G(2d,2p) are often employed to achieve higher accuracy. escholarship.org These calculations also help in analyzing the molecular electrostatic potential to identify reactive sites within the molecule. researchgate.net

Prediction of Activity Spectra for Substances (PASS Analysis)

PASS (Prediction of Activity Spectra for Substances) is an in silico tool used to predict the likely biological activities of a compound based on its chemical structure. The prediction is based on a large database of known biologically active substances. For a novel compound like a this compound derivative, PASS analysis can generate a broad spectrum of potential pharmacological effects, helping to guide further preclinical studies. clinmedkaz.org

The results of a PASS analysis are presented as a list of potential activities, each with a corresponding probability of being active (Pa) and inactive (Pi). clinmedkaz.org These predictions can suggest novel applications for a compound, such as effects on various enzymes, receptors, ion channels, and transport systems. clinmedkaz.org For piperidine derivatives, PASS analyses have predicted a wide range of potential applications, including uses in treating central nervous system diseases, cancer, and as antimicrobial agents. clinmedkaz.orgclinmedkaz.org This approach allows for a comprehensive computational evaluation of a compound's potential before committing to extensive and costly laboratory experiments. clinmedkaz.org

Analytical Methodologies for Research on 4 3 Fluorobenzyl Piperidine

Chromatographic Techniques for Compound Analysis and Purification

Chromatography is indispensable for both the purification of 4-(3-Fluorobenzyl)piperidine and the analytical assessment of its purity. Various methods are employed, each suited to a specific scale and analytical goal.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. This method effectively separates the target compound from starting materials, by-products, and other synthesis-related impurities. nih.gov Purity is determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks, typically with UV detection at a wavelength where the fluorobenzyl chromophore absorbs, such as 254 nm.

For chiral compounds, determining the enantiomeric excess (ee) is critical. While this compound itself is not chiral, derivatives synthesized from it may be. Chiral HPLC, using a chiral stationary phase (CSP), can be employed to separate enantiomers. Alternatively, a common strategy involves pre-column derivatization of the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated and quantified using standard achiral RP-HPLC. nih.govnih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724) and Water (with 0.1% Trifluoroacetic Acid) |

| Gradient | Isocratic or Gradient elution, depending on impurity profile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 30-40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. The technique provides both qualitative and quantitative information. In GC, the compound is vaporized and separated from other volatile components based on its boiling point and interaction with the stationary phase of the GC column. mdpi.com The separated components then enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio (m/z).

The resulting mass spectrum is a molecular fingerprint that allows for unambiguous identification. For this compound, characteristic fragments would include the molecular ion peak and fragments corresponding to the fluorobenzyl cation (m/z 109) and the piperidine (B6355638) ring. GC-MS is highly sensitive and can be used for the detection and quantification of trace-level impurities, particularly volatile organic compounds that may be present as residual solvents from the synthesis. mdpi.comresearchgate.net

Table 2: Expected Key Mass Fragments in GC-MS Analysis

| m/z Value | Proposed Fragment Identity |

|---|---|

| 193 | [M]+ (Molecular Ion) |

| 109 | [C7H6F]+ (Fluorobenzyl cation) |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. nih.gov This hyphenated technique is particularly valuable for analyzing complex mixtures and identifying unknown impurities or metabolites. nih.govresearchgate.net Unlike GC-MS, LC-MS is suitable for a wider range of compounds, including those that are non-volatile or thermally labile.

In the context of this compound research, LC-MS is instrumental in impurity profiling. It can detect and provide molecular weight information for by-products and degradation products, even at very low concentrations. nih.gov Tandem mass spectrometry (LC-MS/MS) can further provide structural information by fragmenting a selected parent ion and analyzing the resulting daughter ions, which is crucial for the structural elucidation of unknown impurities. researchgate.net